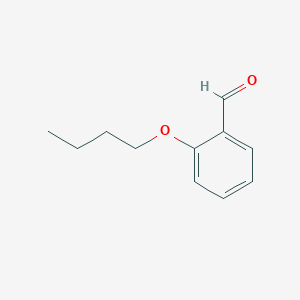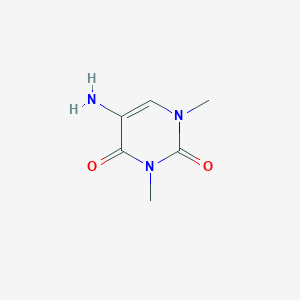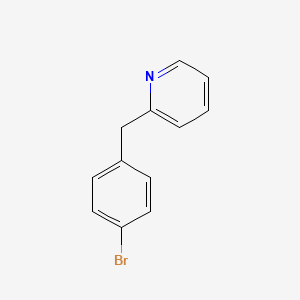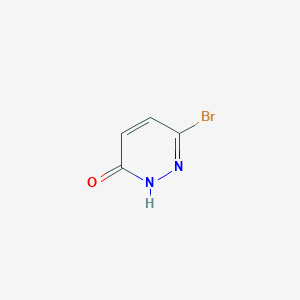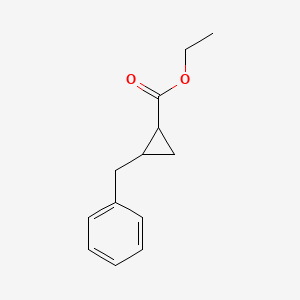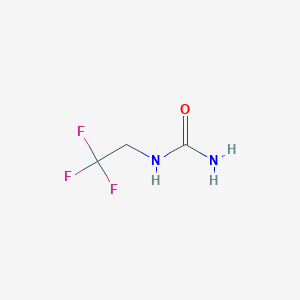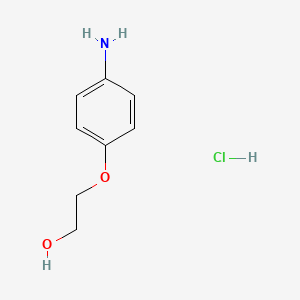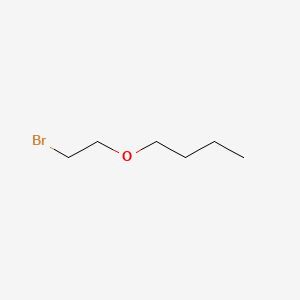
2-Butoxyethyl bromide
Descripción general
Descripción
2-Butoxyethyl bromide is an organic compound with the molecular formula C6H13BrO . It has a molecular weight of 181.071 .
Molecular Structure Analysis
The molecular structure of 2-Butoxyethyl bromide consists of 6 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
2-Butoxyethyl bromide is a colorless liquid . It has a molecular weight of 181.071 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
2-Butoxyethyl bromide has been explored in the context of organic synthesis. A novel enantioselective synthesis method was developed for 1,3-butadien-2-ylmethanols, employing a tandem alkylbromide-epoxide vinylation process. This method uses dimethylsulfonium methylide, offering a double one-carbon homologation of 2,3-epoxy-1-bromides to yield corresponding methanols in good to excellent yields (Alcaraz et al., 2005).
Electro-Oxidation Studies
In the field of electrochemistry, 2-butoxyethyl bromide plays a role in understanding the oxidation processes of bromide. A study on the electro-oxidation of bromide in various solvents, including 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and acetonitrile, utilized platinum electrodes. This research helps in elucidating the reaction mechanisms involved in bromide oxidation (Allen et al., 2005).
Hydrate-Based CO2 Capture
In environmental applications, Tetra-n-butyl ammonium bromide, closely related to 2-butoxyethyl bromide, has been studied for its role in hydrate-based CO2 capture. It's used in cold storage and CO2 hydrate separation due to its high phase change latent heat and promotion of hydrate formation. Research in this domain focuses on preventing agglomeration in TBAB hydrate generation, a significant issue in pipeline and separation apparatus blockages (Li et al., 2018).
Catalytic Oxidation in Water Systems
2-Butoxyethyl bromide's relation to bromide chemistry has implications in water treatment systems. A study on bromide-assisted catalytic oxidation of lead(ii) solids by chlorine in drinking water systems explored the catalytic effects of bromide on lead(ii) carbonate solids. This research is crucial for understanding and controlling lead release in drinking water systems (Orta et al., 2017).
Flame Retardant Studies
2-Butoxyethyl bromide is structurally similar to Tris(2-butoxyethyl) phosphate (TBOEP), a flame retardant. TBOEP has been evaluated for its long-term effects on aquatic organisms. This research is significant in understanding the environmental impacts of flame retardants, especially concerning their bioaccumulation and toxicity in aquatic ecosystems (Giraudo et al., 2017).
Safety And Hazards
Safety data sheets suggest that 2-Butoxyethyl bromide may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid breathing vapors or spray mist, and handle in accordance with good industrial hygiene and safety practice .
Propiedades
IUPAC Name |
1-(2-bromoethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLUYEFMPZAHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215807 | |
| Record name | 2-Butoxyethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyethyl bromide | |
CAS RN |
6550-99-8 | |
| Record name | 2-Butoxyethyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butoxyethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





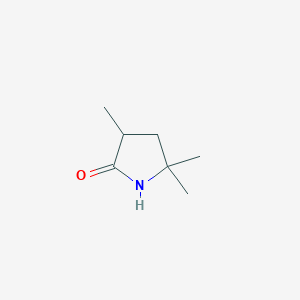
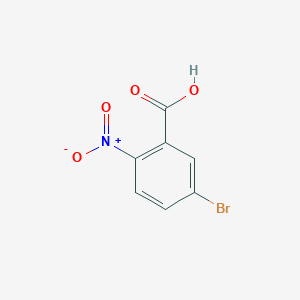
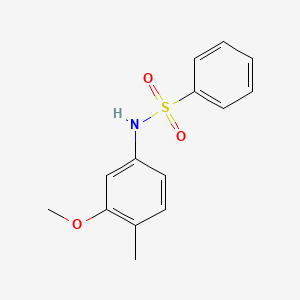
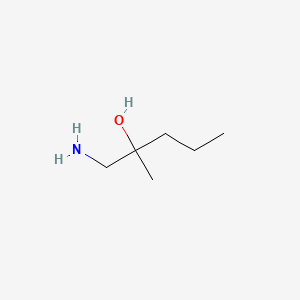
![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
